Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Medicinal Chemistry ADME Optimization Protecting Group Strategy

Benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 174543-80-7) is a piperidine-based chemical building block with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It features a piperidine ring substituted with a benzyl carbamate (Cbz) protecting group at the 1-position and a 3-amino-3-methyl quaternary stereocenter.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 174543-80-7
Cat. No. B1445358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-3-methylpiperidine-1-carboxylate
CAS174543-80-7
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3
InChIKeyOZEVNWHCQACRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 174543-80-7) | Procurement-Grade Chemical Building Block for Drug Discovery


Benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 174543-80-7) is a piperidine-based chemical building block with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol [1]. It features a piperidine ring substituted with a benzyl carbamate (Cbz) protecting group at the 1-position and a 3-amino-3-methyl quaternary stereocenter. This compound serves as a key intermediate in medicinal chemistry, most notably for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors targeting type 2 diabetes [2], where the (R)-enantiomer of the 3-amino-3-methylpiperidine motif has been validated as a pharmacophore conferring oral bioavailability and favorable pharmacokinetics [3]. The Cbz protecting group enables selective deprotection under hydrogenolysis conditions, facilitating downstream functionalization in multi-step synthetic routes.

Why Benzyl 3-Amino-3-Methylpiperidine-1-Carboxylate Cannot Be Casually Substituted: Critical Procurement Considerations


The compound's value is defined by the intersection of its protecting group strategy, stereochemical configuration, and commercial purity specifications—none of which are uniformly substitutable by generic analogs. The benzyl carbamate (Cbz) group is orthogonal to acid-labile Boc protection, enabling sequential deprotection in complex synthetic routes [1]; tert-butyl analogs (e.g., tert-butyl 3-amino-3-methylpiperidine-1-carboxylate) require fundamentally different deprotection conditions that may be incompatible with acid-sensitive functional groups. Furthermore, the (R)-enantiomer of this scaffold has been directly linked to DPP-4 inhibitory activity and oral bioavailability in lead compounds [2], whereas the (S)-enantiomer lacks equivalent validation in peer-reviewed pharmacology. Purity specifications vary across commercial sources, and procurement of unverified material introduces risk of contamination with regioisomers or residual solvents that can derail catalytic hydrogenation steps or compromise biological assay reproducibility. These factors collectively preclude casual substitution with structurally related piperidine derivatives bearing different N-protecting groups or stereochemical configurations.

Quantitative Differentiation Guide: Benzyl 3-Amino-3-Methylpiperidine-1-Carboxylate Versus Structural Analogs and Procurement Alternatives


Lipophilicity Benchmark: Benzyl (Cbz) vs. tert-Butyl (Boc) Protecting Group Impact on logP

The benzyl carbamate (Cbz) protecting group confers substantially higher lipophilicity compared to the tert-butyl carbamate (Boc) analog, a critical factor influencing membrane permeability and retention time in reverse-phase chromatography. The target compound (Benzyl 3-amino-3-methylpiperidine-1-carboxylate, Cbz-protected) has a computed XLogP3-AA value of 1.4 [1]. In contrast, the structurally analogous tert-butyl 3-amino-3-methylpiperidine-1-carboxylate (Boc-protected) has a reported predicted logP of approximately 0.8-1.0 . This ~0.4-0.6 log unit difference translates to an approximately 2.5- to 4-fold higher octanol-water partition coefficient for the Cbz analog, which can significantly alter pharmacokinetic distribution and assay interference profiles in early-stage drug discovery.

Medicinal Chemistry ADME Optimization Protecting Group Strategy

Commercial Purity and Price Variability: Procurement-Grade Differentiation for Budget-Conscious Research

Commercial availability and pricing for Benzyl 3-amino-3-methylpiperidine-1-carboxylate vary significantly by supplier and purity grade, creating a clear procurement decision point for budget allocation. AKSci offers the compound at 95% purity with 1g pricing at $266 (USD) . In contrast, Aladdin Scientific offers a 97% purity grade, but with a substantially higher 1g list price of approximately $2,103 (USD) . This represents a 7.9-fold cost differential for a 2 percentage-point purity increase. For researchers operating in early discovery or conducting multi-gram syntheses, the 95% purity grade offers a pragmatic balance of cost and performance, whereas applications requiring rigorous analytical certification (e.g., late-stage lead optimization, GLP toxicology batch synthesis) may justify the premium for 97% material.

Chemical Procurement Cost-Benefit Analysis Synthetic Intermediate

Pharmacophore Validation: DPP-4 Inhibitory Activity of (R)-3-Amino-3-Methylpiperidine-Containing Compounds

The (R)-3-amino-3-methylpiperidine motif, when incorporated into elaborated drug-like scaffolds, demonstrates validated DPP-4 inhibitory activity. The optimized lead compound DSR-12727, which contains the (R)-3-amino-3-methylpiperidine core, exhibits an IC₅₀ of 1.1 nM against DPP-4 [1]. Earlier chemotype analogs from the same series, such as compound 7c, displayed an IC₅₀ of 27 nM [2]. While the target compound (Benzyl 3-amino-3-methylpiperidine-1-carboxylate) itself is a protected intermediate and not directly assayed for DPP-4 inhibition, it serves as the critical building block for synthesizing these active pharmacophores. This represents a class-level inference: procurement of the (R)-enantiomer of this building block enables access to the validated pharmacophore space, whereas the (S)-enantiomer or achiral analogs lack equivalent peer-reviewed pharmacological validation in the DPP-4 context.

Type 2 Diabetes DPP-4 Inhibition Medicinal Chemistry

Topological Polar Surface Area (TPSA): Predictor of Oral Bioavailability and Blood-Brain Barrier Penetration

The computed Topological Polar Surface Area (TPSA) for Benzyl 3-amino-3-methylpiperidine-1-carboxylate is 55.6 Ų [1], which falls within the favorable range for both oral absorption and potential CNS penetration. For reference, compounds with TPSA < 60 Ų are generally predicted to have high blood-brain barrier permeability, while those with TPSA < 140 Ų are considered favorable for oral absorption [2]. In comparison, the structurally related hydrochloride salt form (R)-benzyl 3-amino-3-methylpiperidine-1-carboxylate hydrochloride has a TPSA of 55.56 Ų , confirming that salt formation does not substantially alter this key property. This TPSA value positions the compound favorably against more polar piperidine analogs (e.g., those bearing hydroxyl or additional amine substituents) which would exhibit higher TPSA and consequently reduced passive membrane permeability.

ADME Prediction CNS Drug Discovery Bioavailability

Definitive Application Scenarios for Benzyl 3-Amino-3-Methylpiperidine-1-Carboxylate: Where Evidence Supports Prioritization


Synthesis of (R)-Enantiomer-Enriched DPP-4 Inhibitor Lead Compounds for Type 2 Diabetes

This compound serves as the foundational building block for synthesizing DPP-4 inhibitors containing the validated (R)-3-amino-3-methylpiperidine pharmacophore. Peer-reviewed literature demonstrates that elaborated analogs derived from this core, such as DSR-12727, achieve potent DPP-4 inhibition (IC₅₀ = 1.1 nM) with excellent selectivity and oral bioavailability [1]. Procurement of the (R)-enantiomer of Benzyl 3-amino-3-methylpiperidine-1-carboxylate is essential for accessing this pharmacophore space, as the stereochemistry is critical for activity. The Cbz protecting group is orthogonal to acid-labile protection strategies commonly employed in multi-step syntheses of heterocyclic DPP-4 inhibitor scaffolds (e.g., pyrrolopyrimidines, thienopyrimidines), enabling sequential deprotection under mild hydrogenolysis conditions without disturbing acid-sensitive functional groups [2].

Orthogonal Protecting Group Strategy in Complex Multi-Step Syntheses

The benzyl carbamate (Cbz) group offers orthogonal protection relative to acid-labile Boc and base-labile Fmoc protecting groups, enabling chemists to execute sequential deprotection steps in complex synthetic routes. This compound is particularly valuable in syntheses requiring late-stage deprotection of the piperidine nitrogen under neutral hydrogenolysis conditions, leaving acid-sensitive functionalities (e.g., acetals, silyl ethers, Boc-protected amines) intact [1]. The moderate lipophilicity conferred by the Cbz group (XLogP3-AA = 1.4) [2] also facilitates purification by reverse-phase chromatography, providing better separation from more polar intermediates compared to Boc-protected analogs. This orthogonal protection strategy is frequently employed in the total synthesis of natural product analogs and in the preparation of focused libraries of nitrogen-containing heterocycles for drug discovery.

Cost-Effective Scale-Up for Early Discovery and SAR Exploration Campaigns

For medicinal chemistry teams operating under constrained early-discovery budgets, the 95% purity grade of this compound provides an optimal balance of cost and performance. At $266/g from AKSci [1], this material is 7.9× less expensive than the 97% purity alternative from Aladdin Scientific ($2,103/g) [2], enabling procurement of multi-gram quantities for SAR exploration without excessive expenditure. This cost advantage is particularly relevant for parallel synthesis campaigns or when multiple analogs are being prepared for initial biological screening. Researchers should verify that the 95% purity specification meets the requirements of their specific reaction conditions; for catalytic hydrogenation steps, trace impurities may poison palladium catalysts, in which case the higher purity grade may be necessary despite the cost premium.

CNS-Penetrant Lead Optimization Programs Requiring Favorable TPSA Profiles

The computed TPSA of 55.6 Ų [1] positions this building block within the favorable range for blood-brain barrier permeability (TPSA < 60 Ų). Medicinal chemists designing CNS-targeted therapeutics can prioritize this scaffold over more polar piperidine alternatives (e.g., hydroxyl- or carboxyl-substituted analogs) to maintain passive diffusion potential across the BBB. When incorporated into elaborated drug-like molecules, the core scaffold's favorable TPSA contributes to the overall physicochemical profile, supporting oral bioavailability and CNS exposure [2]. This is particularly relevant for programs targeting neurological disorders where DPP-4 inhibition or modulation of other CNS targets (e.g., endocannabinoid signaling, as suggested by class-level mechanistic hypotheses) may be therapeutically relevant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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